molecular formula C11H16Cl3N5 B2834647 1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride CAS No. 2093803-16-6

1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride

Cat. No.: B2834647
CAS No.: 2093803-16-6
M. Wt: 324.63
InChI Key: UMZSXFXRYOJKAT-UHFFFAOYSA-N
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Description

1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride is a useful research compound. Its molecular formula is C11H16Cl3N5 and its molecular weight is 324.63. The purity is usually 95%.
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Biological Activity

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a fused pyrido-pyridazine structure. Its molecular formula is C10H10Cl3N5C_{10}H_{10}Cl_3N_5 with a molecular weight of approximately 292.58 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that certain derivatives had IC50 values ranging from 20.56 to 45.32 μg/mL, suggesting a robust antioxidant capacity .

Anti-inflammatory Effects

Pyrazole derivatives have been widely studied for their anti-inflammatory effects. The compound's structural motifs are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, celecoxib, a well-known pyrazole derivative, selectively inhibits COX-2 and has been used in treating arthritis and pain .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported that similar compounds can significantly reduce the viability of cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been documented. Studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Study on Antioxidant Activity

In a comparative study examining various pyrazole derivatives' antioxidant activities, it was found that the tested compounds exhibited varying degrees of potency against oxidative stress markers. The most active derivative displayed an IC50 value of 4.67 μg/mL against DPPH radicals .

Clinical Implications in Inflammation

A clinical study focused on the use of pyrazole derivatives in managing inflammatory diseases highlighted their potential as therapeutic agents. Patients receiving treatment with these compounds showed significant reductions in inflammatory markers compared to control groups .

Data Summary

Biological Activity Mechanism IC50/Effectiveness References
AntioxidantFree radical scavenging4.67 μg/mL (best)
Anti-inflammatoryCOX inhibitionSignificant reduction
AnticancerApoptosis inductionVaries by cell line
AntimicrobialMembrane disruptionEffective against various pathogens

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZSXFXRYOJKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3CCNCC3=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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